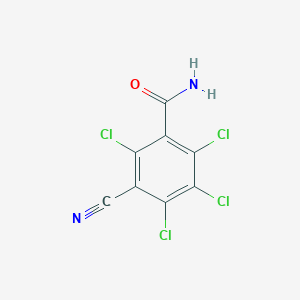

2,3,4,6-Tetrachloro-5-cyanobenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,4,6-tetrachloro-5-cyanobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl4N2O/c9-4-2(1-13)5(10)7(12)6(11)3(4)8(14)15/h(H2,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTFCOCGBWMNRKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)C(=O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl4N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594081 | |

| Record name | 2,3,4,6-Tetrachloro-5-cyanobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61073-19-6 | |

| Record name | 2,3,4,6-Tetrachloro-5-cyanobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5,6-tetrachloro-3-cyanobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2,3,4,6 Tetrachloro 5 Cyanobenzamide

Strategies for Benzamide (B126) Moiety Formation

The conversion of a nitrile group into a primary amide is a fundamental transformation in organic synthesis. For the preparation of 2,3,4,6-tetrachloro-5-cyanobenzamide, these strategies typically commence with a phthalonitrile (B49051) derivative, specifically 2,4,5,6-tetrachloroisophthalonitrile, commonly known as chlorothalonil (B1668833).

Hydration Reactions of Nitrile Groups

The partial hydrolysis, or hydration, of one of the two nitrile groups of a phthalonitrile derivative is a direct route to the corresponding cyanobenzamide. This transformation can be achieved under various catalytic conditions.

While specific studies detailing the acid-catalyzed hydration of 2,4,5,6-tetrachloroisophthalonitrile to this compound are not extensively documented in publicly available literature, the general mechanism of acid-catalyzed nitrile hydration is well-established. Typically, the reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon. Subsequent nucleophilic attack by water leads to the formation of an imidic acid intermediate, which then tautomerizes to the stable amide.

In the context of 2,4,5,6-tetrachloroisophthalonitrile, this process would involve the selective hydration of one of the two nitrile groups. However, environmental studies indicate that chlorothalonil is relatively stable to hydrolysis in acidic and neutral conditions. For instance, at pH 5 and 7, chlorothalonil shows no significant degradation over a 30-day period. epa.gov This stability suggests that harsh reaction conditions, such as elevated temperatures and pressures, would likely be necessary to facilitate acid-catalyzed hydration, which may also lead to the formation of the dicarboxylic acid as a byproduct.

The formation of this compound via base-catalyzed hydrolysis of 2,4,5,6-tetrachloroisophthalonitrile is a documented pathway, particularly in the context of environmental degradation studies of the fungicide chlorothalonil. ekb.eg Under basic conditions, the hydroxide (B78521) ion acts as the nucleophile, attacking one of the electrophilic nitrile carbons. The resulting intermediate is then protonated by water to yield the amide.

Studies have shown that the hydrolysis of chlorothalonil is more rapid in alkaline media. ekb.eg For example, in a solution at pH 9, approximately 10% of the applied this compound degraded over 30 days of incubation, with 2,4,5,6-tetrachloroisophthalamide identified as the sole degradate. epa.gov This indicates that the initial hydrolysis of chlorothalonil to the target cyanobenzamide also occurs under these conditions. Further studies on the dissipation of chlorothalonil at varying pH and temperature have shown a significant increase in degradation with rising pH and temperature. ekb.eg

The table below summarizes the degradation of chlorothalonil under various pH conditions and temperatures, which involves the formation of this compound as a key intermediate.

| pH | Temperature (°C) | Time (hours) | Percent Loss of Chlorothalonil |

| 4 | 35 | 336 | 6.8% |

| 7 | 35 | 336 | 7.2% |

| 9 | 35 | 336 | 70% |

| 4 | 45 | 336 | 38% |

| 7 | 45 | 336 | 40% |

| 9 | 45 | 336 | 98.6% |

This data is derived from a study on the hydrolysis of the fungicide chlorothalonil. ekb.eg

In anaerobic aquatic metabolism studies, this compound was identified as a degradate of chlorothalonil, constituting up to 6.7% and 5.9% of the recovered radioactivity in silt loam and sandy loam soils, respectively. epa.gov

The use of hydrogen peroxide in basic media for the hydration of nitriles to amides is a well-known synthetic method. The reaction proceeds via the nucleophilic attack of the hydroperoxide anion on the nitrile carbon. While specific applications of this method for the synthesis of this compound from its corresponding dinitrile are not detailed in the available literature, the general utility of this protocol suggests its potential applicability. This method is often favored for its mild reaction conditions and high selectivity for the formation of the primary amide over the corresponding carboxylic acid.

The nitrile group exhibits electrophilic character at the carbon atom, making it susceptible to attack by nucleophiles. This reactivity is the basis for the hydration reactions discussed above. The presence of four electron-withdrawing chlorine atoms on the benzene (B151609) ring of 2,4,5,6-tetrachloroisophthalonitrile further enhances the electrophilicity of the nitrile carbons, making them more reactive towards nucleophiles. Conversely, the nitrogen atom of the nitrile group possesses a lone pair of electrons and can act as a weak nucleophile or a base, particularly in the presence of strong acids. The protonation of the nitrogen atom, as mentioned in the acid-catalyzed hydration section, activates the nitrile group towards nucleophilic attack.

Halogenation and Cyano Group Introduction Routes on Benzoic Acid Scaffolds

An alternative synthetic approach to this compound involves the construction of the substituted aromatic ring starting from a simpler benzoic acid derivative. This would entail a sequence of halogenation and cyanation reactions.

A plausible, though not explicitly documented, synthetic route could start from a cyanobenzoic acid or a benzoic acid that is subsequently cyanated. The introduction of four chlorine atoms onto the benzene ring would be a key challenge. Electrophilic aromatic substitution reactions, such as chlorination, are standard methods for introducing halogens onto an aromatic ring. However, directing the incoming chlorine atoms to the specific 2, 3, 4, and 6 positions would require careful control of reaction conditions and potentially the use of protecting or directing groups.

Decarboxylative halogenation and cyanation are modern techniques that could also be considered. nih.govorganic-chemistry.orgacs.org For instance, an appropriately substituted benzoic acid could undergo decarboxylative cyanation to introduce the nitrile group. However, the synthesis of the required polychlorinated benzoic acid precursor would still be a significant synthetic hurdle. Given the high degree of substitution on the target molecule, building the molecule from a pre-functionalized benzene ring, such as a phthalonitrile derivative, is generally a more straightforward approach.

Derivatization and Functionalization Pathways of this compound

The chemical architecture of this compound, characterized by a highly substituted benzene ring containing both a cyano and a benzamide group, allows for a variety of derivatization and functionalization reactions. These transformations primarily target the amide functional group, converting it into other valuable moieties such as carboxylic acids, esters, and acyl chlorides, which serve as key intermediates in the synthesis of more complex molecules. google.com

Transformation to Cyanobenzoic Acid Derivatives

The amide group of this compound can be selectively hydrolyzed to a carboxylic acid group under acidic conditions. google.comgoogleapis.com This process yields the corresponding 2,3,4,6-tetrachloro-5-cyanobenzoic acid. The reaction is typically carried out in the presence of a strong acid, which protonates the amide carbonyl, making it more susceptible to nucleophilic attack by water. Importantly, these conditions are controlled to prevent the hydrolysis of the nitrile (cyano) group, thus ensuring high selectivity for the desired cyanobenzoic acid product. googleapis.com The resulting tetrachlorinated cyanobenzoic acid is a versatile precursor for further chemical modifications.

| Starting Material | Reagents | Product | Reaction Type |

|---|---|---|---|

| This compound | Acid (e.g., H₂SO₄), Water | 2,3,4,6-Tetrachloro-5-cyanobenzoic acid | Acid-catalyzed Hydrolysis |

Synthesis of Alkyl Cyanobenzoate Esters

Alkyl cyanobenzoate esters can be synthesized directly from this compound by reacting it with an aliphatic alcohol in the presence of an acid catalyst. google.comgoogleapis.com This transformation converts the amide group into an alkyl ester group while leaving the cyano group intact. google.com For instance, reacting the parent compound with methanol (B129727) under acidic conditions would yield methyl 2,3,4,6-tetrachloro-5-cyanobenzoate. This direct esterification from the amide provides an efficient route to these esters, which are valuable intermediates in the production of various chemicals. google.com

| Starting Material | Reagents | Product Example | Reaction Type |

|---|---|---|---|

| This compound | Aliphatic Alcohol (e.g., Methanol), Acid Catalyst | Methyl 2,3,4,6-tetrachloro-5-cyanobenzoate | Acid-catalyzed Esterification |

Preparation of Cyanobenzoyl Chloride Compounds

The synthesis of 2,3,4,6-tetrachloro-5-cyanobenzoyl chloride is a two-step process commencing from the parent benzamide. First, as detailed in section 2.2.1, the benzamide is hydrolyzed to 2,3,4,6-tetrachloro-5-cyanobenzoic acid. googleapis.com Subsequently, the resulting cyanobenzoic acid is treated with a chlorinating agent to convert the carboxylic acid group into an acyl chloride. google.com Common chlorinating agents for this transformation include thionyl chloride (SOCl₂), phosgene, diphosgene, or oxalyl chloride. google.com The product, 2,3,4,6-tetrachloro-5-cyanobenzoyl chloride, is a highly reactive compound used in acylation reactions to introduce the tetrachlorocyanobenzoyl moiety into other molecules.

| Intermediate | Reagents | Final Product | Reaction Type |

|---|---|---|---|

| 2,3,4,6-Tetrachloro-5-cyanobenzoic acid | Chlorinating Agent (e.g., Thionyl Chloride) | 2,3,4,6-Tetrachloro-5-cyanobenzoyl chloride | Chlorination |

Reactivity with Nitrous Acid under Acidic Conditions for Further Derivatization

Under acidic conditions, primary amides like this compound can react with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl. msu.edulibretexts.org This reaction converts the primary amide functional group into a carboxylic acid. msu.edu The mechanism involves the formation of an N-nitrosoamide intermediate, which then rearranges and eliminates nitrogen gas (N₂) to produce the corresponding carboxylic acid, 2,3,4,6-tetrachloro-5-cyanobenzoic acid. msu.edulibretexts.org This transformation provides an alternative route to the cyanobenzoic acid derivative discussed in section 2.2.1. The resulting carboxylic acid is a key intermediate that can be used for the synthesis of esters, acyl chlorides, and other derivatives, thereby serving as a crucial step for further functionalization. googleapis.com

| Starting Material | Reagents | Product | Key Byproduct |

|---|---|---|---|

| This compound | Sodium Nitrite (NaNO₂), Strong Acid (e.g., HCl) | 2,3,4,6-Tetrachloro-5-cyanobenzoic acid | Nitrogen Gas (N₂) |

| Compound Name |

|---|

| This compound |

| 2,3,4,6-Tetrachloro-5-cyanobenzoic acid |

| Alkyl Cyanobenzoate |

| Cyanobenzoyl Chloride |

| Diphosgene |

| Methanol |

| Methyl 2,3,4,6-tetrachloro-5-cyanobenzoate |

| Nitrous Acid |

| Oxalyl chloride |

| Phosgene |

| Sodium Nitrite |

| Thionyl chloride |

Environmental Fate and Transformation Research of 2,3,4,6 Tetrachloro 5 Cyanobenzamide

Identification as an Environmental Transformation Product

Metabolite Derivation from Chlorothalonil (B1668833) in Soil, Water, and Crops

2,3,4,6-Tetrachloro-5-cyanobenzamide, also identified by the reference numbers R613636 and SDS-19221, is a known environmental transformation product of the broad-spectrum fungicide chlorothalonil. nih.gov Its formation has been identified in environmental fate studies investigating the degradation of chlorothalonil in various environmental compartments. fao.org Research confirms that this compound arises from the breakdown of its parent molecule in both soil and water. fao.orgepa.gov

Specifically, this compound has been detected as a product in aerobic soil metabolism studies of chlorothalonil. fao.orgepa.gov It is also recognized as a known groundwater metabolite, indicating its potential for formation and transport within aqueous systems. herts.ac.uk The transformation from chlorothalonil to this benzamide (B126) derivative is a key aspect of the parent fungicide's environmental degradation profile.

Degradation Pathways in Environmental Compartments

Aerobic Soil Metabolism Studies

In studies examining the fate of chlorothalonil in soil under aerobic conditions (in the presence of oxygen), this compound is consistently identified as a metabolite. fao.org The formation of this compound is a step in the biodegradation pathway of chlorothalonil in the soil environment. epa.gov While detailed studies on the subsequent degradation of this compound itself are less documented in the provided sources, its appearance confirms a metabolic pathway involving the transformation of one of the nitrile groups of chlorothalonil into a benzamide functional group.

Hydrolytic Stability and Pathways

The hydrolytic stability of this compound has been investigated under various pH conditions. Hydrolysis is a chemical process where water breaks down a compound. Studies show the compound is stable to hydrolysis at acidic (pH 5) and neutral (pH 7) conditions over a 30-day period. epa.gov However, under alkaline conditions (pH 9), it undergoes slow degradation. epa.gov Approximately 10% of the compound was observed to degrade over 30 days of incubation at pH 9, forming 2,4,5,6-tetrachloroisophthalamide as the sole degradate in one study. epa.gov

The formation of this compound is also a documented outcome of the hydrolysis of the parent compound, chlorothalonil, particularly under heated and pressurized conditions. fao.org

Table 1: Hydrolytic Stability of this compound Data from a 30-day incubation study at 24 ± 1°C. epa.gov

| pH Level | Stability/Degradation | Degradate Formed |

| 5 | Stable | None observed |

| 7 | Stable | None observed |

| 9 | ~10% degradation | 2,4,5,6-tetrachloroisophthalamide |

Environmental Persistence and Dissipation Dynamics

The environmental persistence of a compound refers to the length of time it remains in the environment before being broken down. Based on hydrolytic stability data, this compound demonstrates significant persistence in neutral and acidic aqueous environments, showing no degradation over a 30-day test period. epa.gov Its persistence is lower in alkaline aquatic systems, where it slowly degrades. epa.gov This suggests that in environmental compartments such as acidic soils or water bodies, the compound could have a prolonged existence. The primary dissipation pathway identified is hydrolysis under alkaline conditions. epa.gov

Advanced Analytical Methodologies for 2,3,4,6 Tetrachloro 5 Cyanobenzamide Research

Chromatographic Separation and Detection Techniques

Chromatography is a fundamental technique for separating complex mixtures, making it indispensable for the analysis of 2,3,4,6-Tetrachloro-5-cyanobenzamide in environmental and biological samples.

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds. For purity assessment of synthesized this compound, GC-MS can effectively separate the target compound from starting materials, by-products, and residual solvents. semanticscholar.org The detection and identification of impurities, even at trace levels, can be achieved, confirming the purity of a synthesized batch. semanticscholar.org

The process involves injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. semanticscholar.org Separation is achieved based on the compound's boiling point and its interaction with the stationary phase coating the column. hpst.cz The separated compounds then enter the detector, often a mass spectrometer, for identification and quantification.

Table 1: Representative Gas Chromatography (GC) Parameters for Analysis

| Parameter | Specification | Purpose |

|---|---|---|

| Column | TR-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm, 0.25 µm film thickness | Provides separation of compounds based on polarity and boiling point. semanticscholar.orglcms.cz |

| Carrier Gas | Helium at a constant flow of 1 mL/min | Transports the vaporized sample through the column. semanticscholar.org |

| Inlet Temperature | 230-280 °C | Ensures rapid and complete vaporization of the sample. semanticscholar.orglcms.cz |

| Oven Program | Initial 40-45 °C, ramped to 250-325 °C | A temperature gradient allows for the sequential elution of compounds with different boiling points, enabling effective separation. semanticscholar.orglcms.cz |

| Detector | Mass Spectrometer (MS) | Provides mass information for compound identification and structural confirmation. nih.gov |

High-Performance Liquid Chromatography (HPLC) is exceptionally suited for analyzing non-volatile or thermally unstable compounds, making it the preferred method for metabolite and residue analysis in various matrices. nih.gov It is particularly valuable for characterizing the presence of this compound, a residue of Chlorothalonil (B1668833), in food and environmental samples. frontiersin.org

In a typical HPLC analysis, a sample is dissolved in a suitable solvent and injected into a high-pressure stream of liquid (the mobile phase). This mobile phase carries the sample through a column packed with a solid adsorbent material (the stationary phase). jfda-online.com Separation occurs based on the differential partitioning of the analyte between the two phases. For compounds like chlorinated benzamides, a reversed-phase column (e.g., C18) is commonly used, where a nonpolar stationary phase is paired with a polar mobile phase, often a mixture of water and acetonitrile (B52724) or methanol (B129727). frontiersin.orgpensoft.net HPLC systems are frequently coupled with UV-Vis or mass spectrometry detectors for sensitive and specific detection. frontiersin.org This approach allows for the simultaneous quantification of multiple pesticide residues in a single analytical run. frontiersin.org

Table 2: Typical High-Performance Liquid Chromatography (HPLC) Conditions for Residue Analysis

| Parameter | Specification | Purpose |

|---|---|---|

| Column | C18 column (e.g., 150 mm × 4.6 mm, 5 µm) | A nonpolar stationary phase that separates compounds based on their hydrophobicity. frontiersin.org |

| Mobile Phase | Gradient of Acetonitrile and Water | A changing solvent composition over time allows for the effective separation of a wide range of compounds with varying polarities. nih.gov |

| Detector | UV-Vis Detector or Mass Spectrometer (MS/MS) | UV detection is used for quantification, while MS/MS provides higher selectivity and confirmation of identity. frontiersin.orgeuropa.eu |

| Flow Rate | 1.0 mL/min | Controls the speed at which the mobile phase and sample pass through the column, affecting resolution and analysis time. tcichemicals.com |

| Injection Volume | 10-20 µL | The volume of the prepared sample extract introduced into the system. nih.gov |

Mass Spectrometry (MS) for Structural Elucidation and Confirmation

Mass Spectrometry (MS) is an essential technique for confirming the identity and elucidating the structure of molecules like this compound. nih.gov When coupled with a chromatographic separation method (GC-MS or LC-MS), it provides two layers of identification: retention time from the chromatography and mass-to-charge ratio (m/z) from the spectrometer. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule by measuring its mass with very high accuracy. nih.gov

For structural elucidation, tandem mass spectrometry (MS/MS) is employed. nih.gov In this technique, the molecular ion of the target compound is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. dtic.mil The resulting fragmentation pattern is often unique to the compound's structure and can be used to piece together its molecular architecture. For this compound, characteristic fragments would likely arise from the loss of the amide group (-CONH2), the cyano group (-CN), or one or more chlorine atoms, providing definitive confirmation of its structure. nih.gov

Table 3: Mass Spectrometry Data for this compound

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C₈H₂Cl₄N₂O | Defines the elemental composition of the molecule. nih.gov |

| Monoisotopic Mass | 281.892123 Da | The exact mass of the molecule with the most abundant isotopes, used for high-resolution mass confirmation. nih.gov |

| Average Mass | 283.9 g/mol | The weighted average mass of all isotopic forms of the molecule. nih.gov |

| Key Fragmentation Pathways | Loss of Cl, CONH₂, CN | The pattern of fragmentation provides a structural fingerprint for confirmation via MS/MS. |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural analysis of organic compounds in solution. core.ac.uk It provides detailed information about the carbon-hydrogen framework of a molecule. nih.gov For this compound, NMR can confirm the precise arrangement of atoms and functional groups on the benzene (B151609) ring.

One-dimensional (1D) NMR experiments like ¹H NMR and ¹³C NMR are fundamental. The ¹H NMR spectrum would show signals corresponding to the two protons of the amide (-CONH₂) group. ipb.pt The ¹³C NMR spectrum would display distinct signals for each of the eight carbon atoms in the molecule, including the four chlorine-substituted aromatic carbons, the cyano-substituted carbon, the amide-substituted carbon, the carbonyl carbon, and the cyano carbon itself. omicsonline.org

Two-dimensional (2D) NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), provide further structural detail by showing correlations between protons and carbons, confirming the connectivity of the entire molecule. omicsonline.orgpitt.edu

Table 4: Predicted NMR Features for this compound

| Nucleus | Experiment | Expected Chemical Shift (δ) Range (ppm) | Information Provided |

|---|---|---|---|

| ¹H | 1D NMR | 7.0 - 8.5 | Signals for the amide (-NH₂) protons. |

| ¹³C | 1D NMR | 160 - 170 | Carbonyl carbon of the amide group. |

| ¹³C | 1D NMR | 120 - 140 | Aromatic carbons attached to chlorine and other groups. |

| ¹³C | 1D NMR | 115 - 125 | Cyano group carbon. |

Immunoassay-Based Detection Principles for Related Compounds (e.g., ELISA cross-reactivity)

Immunoassay techniques, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are screening tools that use antibodies to detect specific molecules. elisakits.co.uk While a specific ELISA kit for this compound may not be commercially available, the principle of antibody cross-reactivity is highly relevant. nih.gov

Cross-reactivity occurs when an antibody, designed to bind to a specific target (e.g., the parent pesticide Chlorothalonil), also binds to other structurally similar molecules, such as its metabolites or degradation products. elisakits.co.uknih.gov An antibody raised against Chlorothalonil might recognize the shared tetrachlorinated benzene core of this compound, leading to a positive signal in an ELISA test.

This phenomenon can be both an advantage and a disadvantage. It allows for the development of broad-spectrum assays that can detect a whole class of related compounds, which is useful for initial screening. nih.gov However, it can also lead to false-positive results or an overestimation of the parent compound's concentration if the assay cannot distinguish between the parent and its transformation products. elisakits.co.uk Therefore, any positive results from an immunoassay-based screening method must be confirmed by a more selective and definitive technique like LC-MS/MS or GC-MS. nih.gov

Computational Chemistry and Theoretical Modeling of 2,3,4,6 Tetrachloro 5 Cyanobenzamide

Quantum Chemical Calculations

Quantum chemical calculations are based on the principles of quantum mechanics and are used to determine the electronic structure and properties of molecules.

Density Functional Theory (DFT) Applications in Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is favored for its balance of accuracy and computational efficiency. A DFT analysis of 2,3,4,6-tetrachloro-5-cyanobenzamide would involve calculating the electron density to determine the molecule's ground-state energy, optimized geometry, and various electronic properties.

Key parameters that would be derived from DFT calculations include:

Optimized Molecular Geometry: The three-dimensional arrangement of atoms corresponding to the lowest energy state. This includes bond lengths, bond angles, and dihedral angles.

Electronic Energy: The total energy of the molecule in its ground electronic state.

Atomic Charges: The distribution of electron density among the atoms in the molecule, which can indicate sites prone to electrostatic interactions.

Hypothetical Data Table for DFT-Calculated Properties This table is for illustrative purposes only, as specific research data is unavailable.

| Property | Hypothetical Value |

|---|---|

| Ground State Energy (Hartree) | -2350.1234 |

| Dipole Moment (Debye) | 3.45 |

| C=O Bond Length (Å) | 1.23 |

| C-N (cyano) Bond Length (Å) | 1.16 |

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons. A higher HOMO energy suggests a better electron donor.

LUMO: The innermost orbital without electrons. It represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO. A small energy gap is associated with high chemical reactivity and low kinetic stability.

These parameters are crucial for predicting how this compound might interact with other molecules and participate in chemical reactions.

Hypothetical Data Table for FMO Properties This table is for illustrative purposes only, as specific research data is unavailable.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -7.89 |

| LUMO | -2.15 |

| HOMO-LUMO Gap (ΔE) | 5.74 |

Molecular Electrostatic Potential Surface Analysis

A Molecular Electrostatic Potential (MEP) surface map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is used to identify regions that are rich or poor in electrons, which correspond to sites for nucleophilic and electrophilic attack, respectively.

Red Regions: Indicate negative electrostatic potential (electron-rich), suggesting sites for electrophilic attack. In this compound, these would likely be located around the oxygen atom of the carbonyl group and the nitrogen atom of the cyano group.

Blue Regions: Indicate positive electrostatic potential (electron-poor), suggesting sites for nucleophilic attack. These would be expected near the hydrogen atoms of the amide group.

Green/Yellow Regions: Represent neutral or weakly polarized areas.

The MEP surface provides a valuable guide to the intermolecular interactions and reactive behavior of the molecule.

Molecular Dynamics (MD) Simulations for Conformational and Interaction Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For this compound, MD simulations could be employed to:

Analyze Conformational Flexibility: Explore the different shapes (conformations) the molecule can adopt by rotating around its single bonds, and determine the relative stability of these conformations.

Study Intermolecular Interactions: Simulate the interaction of the molecule with solvent molecules (e.g., water) or with a biological target like a protein. This can reveal how the molecule behaves in a biological environment and identify key interaction patterns, such as hydrogen bonding.

Predict Binding Affinities: Advanced MD techniques can be used to estimate the free energy of binding between the molecule and a receptor, which is a critical parameter in drug design.

Structure-Activity Relationship (SAR) Methodologies in Rational Chemical Design

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. While specific SAR studies on this compound are not available, a hypothetical study would involve synthesizing and testing a series of related analogs.

The process would involve:

Systematic Modification: Creating new molecules by systematically altering parts of the this compound structure. For example, changing the number or position of the chlorine atoms, replacing the cyano group with other electron-withdrawing groups, or modifying the amide functional group.

Biological Testing: Evaluating the biological activity of each new analog.

Correlation Analysis: Correlating the changes in chemical structure with the observed changes in activity.

This process helps to identify the key structural features (pharmacophore) responsible for the molecule's activity and to design more potent and selective compounds. Computational techniques, particularly Quantitative Structure-Activity Relationship (QSAR) models, are often used to build mathematical models that predict the activity of novel compounds based on their structural properties.

Applications of 2,3,4,6 Tetrachloro 5 Cyanobenzamide in Chemical Synthesis and Materials Science

Role as an Intermediate in Pharmaceutical Chemistry

Currently, there is limited direct scientific literature detailing the specific role of 2,3,4,6-Tetrachloro-5-cyanobenzamide as a key intermediate in the synthesis of existing pharmaceutical compounds. However, the presence of multiple reactive sites—the benzamide (B126), nitrile, and polychlorinated aromatic ring—makes it a plausible candidate for the synthesis of complex heterocyclic structures, which are foundational to many medicinal compounds. The strategic positioning of chloro, cyano, and amide functionalities could allow for a variety of chemical transformations, including nucleophilic substitution, cyclization, and condensation reactions, to build diverse molecular scaffolds.

Utility in Agrochemical Compound Development

The most documented relevance of this compound is in the field of agrochemicals, where it is recognized as an environmental transformation product of the widely used fungicide, Chlorothalonil (B1668833). nih.govacs.orgnih.govepa.govmdpi.comepa.gov This relationship underscores its structural connection to biologically active molecules. As a derivative of a potent agrochemical, it holds potential as a precursor or a building block in the development of new pesticides. The polychlorinated benzene (B151609) ring is a common feature in many pesticides, contributing to their efficacy and stability. Further research could explore the modification of this compound to develop novel agrochemicals with improved properties.

Table 1: Known Association in Agrochemicals

| Compound Name | Relationship to this compound |

| Chlorothalonil | Parent compound; this compound is a known environmental transformation product. |

Precursor for Liquid Crystal Systems

There is currently no specific information available in the scientific literature that documents the use of this compound as a precursor for liquid crystal systems. The rigid, planar structure of the tetrachlorinated benzene ring, combined with the polar cyano and amide groups, are features often found in liquid crystalline molecules. These characteristics could potentially be exploited in the design of new liquid crystal materials, though further research and functionalization would be necessary to induce mesophase behavior.

Monomer Component for Advanced Functional Polymer Synthesis

In the realm of polymer science, there is no direct evidence to suggest that this compound has been utilized as a monomer for the synthesis of advanced functional polymers. However, its bifunctional nature, possessing both an amide and a nitrile group, alongside the reactive chlorinated ring, could theoretically allow it to participate in polymerization reactions. For instance, it could potentially be incorporated into polyamides or other condensation polymers, where its unique substitution pattern could impart specific properties such as thermal stability, flame retardancy, or altered solubility.

Contribution to the Design and Synthesis of Novel Chemical Entities

While specific examples are not prevalent in the literature, the highly functionalized and substituted nature of this compound makes it a valuable starting material for the synthesis of novel chemical entities. The combination of a sterically hindered and electronically modified aromatic ring offers a unique platform for exploring new chemical space. Chemists could leverage the differential reactivity of its functional groups to create complex molecules with potential applications in various fields, from materials science to medicinal chemistry. The synthesis of unique heterocycles from similarly structured polychlorinated benzonitriles has been explored, suggesting a potential pathway for this compound as well. rsc.orgtubitak.gov.trresearchgate.netmedcraveonline.comrsc.org

Q & A

Q. What are the recommended methods for synthesizing 2,3,4,6-Tetrachloro-5-cyanobenzamide, and how can isomer purity be ensured?

Methodological Answer: Synthesis typically involves sequential chlorination and cyanation of benzamide precursors. A multi-step protocol could include:

Chlorination : Use sulfuryl chloride (SO₂Cl₂) or Cl₂ gas under controlled conditions to introduce chlorine atoms at positions 2, 3, 4, and 6 .

Cyanation : Introduce the cyano group at position 5 via nucleophilic substitution using CuCN or KCN in polar aprotic solvents (e.g., DMF).

Isomer Control : Monitor reaction intermediates using HPLC or GC-MS to minimize byproducts. Single-crystal X-ray diffraction (as in ) or ¹³C NMR can confirm regioselectivity and purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR resolve chlorine and cyano group effects on aromatic protons and carbons. For example, deshielding effects from electron-withdrawing groups are detectable in ¹³C spectra .

- IR Spectroscopy : Confirm cyano (-C≡N) stretching vibrations near 2240 cm⁻¹ and amide (-CONH₂) bands at 1650–1680 cm⁻¹ .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₈H₂Cl₄N₂O) and detects isotopic patterns from chlorine .

Q. What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer: The compound’s benzamide backbone and electron-deficient aromatic system make it a candidate for:

- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays.

- Pharmacophore Modification : Introduce substituents at the amide group to enhance binding affinity (e.g., via Suzuki coupling) .

- Toxicity Profiling : Use in vitro cytotoxicity assays (e.g., MTT) on human cell lines to assess therapeutic potential .

Advanced Research Questions

Q. How does this compound degrade under thermal or oxidative conditions, and what are the hazardous byproducts?

Methodological Answer:

- Thermal Decomposition : Conduct thermogravimetric analysis (TGA) coupled with GC-MS to identify degradation products. Chlorinated benzenes or cyanogen chloride (ClCN) may form at >200°C .

- Oxidative Stability : Expose to H₂O₂/UV light and monitor via HPLC. Degradation pathways may yield polychlorinated dibenzodioxins (PCDDs), analogous to tetrachlorophenol thermolysis .

Q. What analytical challenges arise when quantifying trace amounts of this compound in environmental samples?

Methodological Answer:

- Sample Preparation : Optimize solid-phase extraction (SPE) with C18 cartridges to isolate the compound from matrices like soil or water .

- Detection Limits : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode for sub-ppb sensitivity.

- Interference Mitigation : Address co-eluting chlorinated analogs (e.g., tetrachlorophenols) by employing orthogonal separation methods (e.g., ion-pair chromatography) .

Q. How do structural modifications (e.g., replacing chlorine with fluorine) impact the compound’s bioactivity and stability?

Methodological Answer:

- Synthetic Strategy : Replace Cl atoms with F via halogen exchange (e.g., using KF/CuI in DMSO).

- Stability Assessment : Compare hydrolysis rates in buffered solutions (pH 2–12) using UV-Vis spectroscopy. Fluorinated analogs may exhibit enhanced metabolic stability .

- Bioactivity Testing : Perform comparative molecular field analysis (CoMFA) to correlate substituent effects with receptor binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.